![molecular formula C9H13N3O4S B2821414 2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid CAS No. 1782770-94-8](/img/structure/B2821414.png)
2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid
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Overview
Description
2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid, also known as BOC-Thiazolylalanine, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical research. This compound is a derivative of thiazole, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The BOC group in BOC-Thiazolylalanine refers to tert-butyloxycarbonyl, which is a commonly used protecting group in organic synthesis.
Scientific Research Applications
Efficient Synthesis and Chemical Modifier Applications
The compound and its derivatives are instrumental in the efficient synthesis of chemical modifiers for cephalosporin antibiotics. The stereochemical structure of these compounds is determined through X-ray crystallography, highlighting their potential in antibiotic modification and synthesis processes (Kanai et al., 1993).
Synthesis Routes and Antimicrobial Evaluation
Further research has been conducted on synthesizing 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which were evaluated for their antimicrobial activities against several strains of microbes, showing significant activity. This research underlines the role of thiadiazole derivatives in developing new antimicrobial agents (Noolvi et al., 2016).
Unnatural Amino Acid Research
Research into unnatural amino acids that mimic a tripeptide β-strand has shown that derivatives of thiadiazole-based amino acids can form β-sheet-like hydrogen-bonded dimers. These findings open new avenues for designing peptide structures and understanding protein mimicry (Nowick et al., 2000).
Theoretical Considerations and Tautomerism
Theoretical studies on the acidity constants and tautomerism of thiadiazole derivatives, including 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, provide insight into the chemical properties and stability of these compounds in aqueous solutions. Such studies are crucial for understanding the fundamental chemical behavior that influences their application in scientific research (Pop et al., 2015).
Cancer Treatment Potential
Investigations into 1,3,4-thiadiazole derivatives as inhibitors of the glutaminase GLS1 enzyme present a promising avenue for cancer treatment. These compounds' inhibitory properties suggest their potential utility in the treatment or prevention of GLS1-mediated diseases such as cancer, highlighting the therapeutic applications of thiadiazole derivatives (Abdel-Magid, 2016).
Mechanism of Action
Target of Action
It’s worth noting that the compound belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . Thiazoles are often found in various biologically active compounds, suggesting that this compound may interact with biological targets.
Mode of Action
The boc group (tert-butyloxycarbonyl) is a common protecting group used in organic synthesis, particularly for the protection of amines . The BOC group is stable towards most nucleophiles and bases, allowing for selective reactions to occur elsewhere on the molecule .
Biochemical Pathways
Given its structure, it may be involved in the synthesis of peptides or other complex organic molecules .
Pharmacokinetics
The compound’s solubility in various solvents suggests that it may have good bioavailability . It is soluble in water or 1% acetic acid and also soluble in ethyl acetate and methanol .
Result of Action
The presence of the boc group suggests that it may be used as a protecting group in the synthesis of complex organic molecules, potentially influencing the structure and function of these molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid. For instance, the BOC group is stable under a range of pH conditions, but can be cleaved under anhydrous acidic conditions . Therefore, the pH of the environment could potentially influence the stability and reactivity of this compound.
properties
IUPAC Name |
2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-9(2,3)16-8(15)10-7-12-11-5(17-7)4-6(13)14/h4H2,1-3H3,(H,13,14)(H,10,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNSMFXWJCTXBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(S1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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